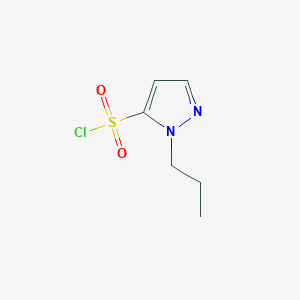

1-propyl-1H-pyrazole-5-sulfonyl chloride

Description

Structure

2D Structure

Properties

IUPAC Name |

2-propylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFNBNMOQMUQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazoles are known for their wide range of biological activities. They are used in the development of various drugs due to their diverse therapeutic properties such as anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, anticancer, and antidiabetic activities .

The mechanism of action of pyrazole compounds depends on their chemical structure and the functional groups attached to the pyrazole ring. They can interact with various enzymes, receptors, and biological pathways, leading to their therapeutic effects .

The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as solubility, stability, and permeability can influence their bioavailability .

The action of pyrazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compounds, their interaction with targets, and their overall efficacy .

Biological Activity

1-Propyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the sulfonyl chloride functional group enhances its reactivity, allowing it to interact with various biological macromolecules, which may lead to promising therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with a propyl group at the 1-position and a sulfonyl chloride at the 5-position. This structure contributes to its electrophilic nature, making it highly reactive towards nucleophiles such as amino acids in proteins.

The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can result in the inhibition or modification of their activities, which is particularly relevant in drug design and development. The sulfonyl chloride group is known for its ability to form stable adducts with thiols and amines, potentially leading to altered enzyme functions or protein interactions .

Antibacterial Activity

Recent studies have shown that pyrazole derivatives, including those with sulfonyl chloride groups, exhibit significant antibacterial properties. For instance, compounds derived from pyrazole have demonstrated activity against various Gram-positive and Gram-negative bacteria. In particular, minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have revealed that certain derivatives can inhibit the proliferation of cancer cell lines by interfering with critical cellular pathways. For example, compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability .

Study on Trypanocidal Activity

In a notable study focusing on trypanocidal activity, several pyrazole derivatives were screened against Trypanosoma brucei. One compound was identified with an EC50 value of 21 μM, demonstrating selective inhibition against the parasite while showing minimal toxicity towards human cells . This highlights the potential for developing selective therapies for parasitic infections using pyrazole-based compounds.

Antimicrobial Evaluation

A comprehensive evaluation of several pyrazole derivatives revealed that modifications to the pyrazole ring could significantly enhance antimicrobial activity. The compounds were assessed using various assays including time-kill kinetics and biofilm formation inhibition. Notably, one derivative exhibited strong activity against Staphylococcus aureus, suggesting that structural variations can lead to improved efficacy against resistant strains .

Data Tables

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 0.22 | Antibacterial |

| Derivative B | Escherichia coli | 0.25 | Antibacterial |

| Derivative C | Trypanosoma brucei | 21 | Trypanocidal |

Scientific Research Applications

Scientific Research Applications

1-Propyl-1H-pyrazole-5-sulfonyl chloride has diverse applications across several domains:

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its sulfonyl chloride group allows for nucleophilic substitution reactions, enabling the formation of various derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines, alcohols, and thiols to form sulfonamide derivatives. |

| Oxidation | Can be oxidized to form sulfonic acid derivatives using agents like hydrogen peroxide. |

| Reduction | Reducing agents such as lithium aluminum hydride can convert it into other functional groups. |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Studies have shown its utility in developing drugs targeting various diseases.

Case Study: Lead Optimization

A study focused on optimizing pyrazole sulfonamide series highlighted the compound's ability to penetrate the blood-brain barrier (BBB). Modifications to the structure improved selectivity and efficacy against central nervous system (CNS) diseases, demonstrating its potential in treating conditions like African sleeping sickness (HAT) .

Material Science

In material science, this compound is utilized in producing specialty chemicals and advanced materials due to its unique reactivity profile. Its ability to form covalent bonds with target biomolecules makes it suitable for creating functionalized surfaces and polymers.

The biological activity of this compound is of particular interest due to its interactions with enzymes and proteins:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents like DMSO and chloroform |

| Stability | Stable under standard laboratory conditions |

| Mechanism of Action | Forms covalent bonds with target biomolecules, influencing enzymatic activity |

Research has indicated that compounds with pyrazole rings often exhibit significant biological properties, enhancing their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Isomerism: 1-Propyl-1H-Pyrazole-4-Sulfonyl Chloride

The positional isomer, 1-propyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006348-63-5), differs only in the placement of the sulfonyl chloride group (position 4 instead of 5). Key comparisons include:

| Property | 1-Propyl-1H-Pyrazole-5-Sulfonyl Chloride | 1-Propyl-1H-Pyrazole-4-Sulfonyl Chloride |

|---|---|---|

| CAS Number | 1340283-38-6 | 1006348-63-5 |

| Molecular Formula | C₆H₁₀ClN₂O₂S | C₆H₁₀ClN₂O₂S |

| Molecular Weight | 208.68 g/mol | 208.68 g/mol |

| Sulfonyl Chloride Position | Position 5 | Position 4 |

| Commercial Suppliers | 3 | 3 |

Key Findings :

- Both isomers share identical molecular formulas and weights but exhibit distinct electronic environments due to substituent positioning. The electron-withdrawing sulfonyl chloride group at position 5 (meta to the pyrazole nitrogens) may alter reactivity compared to position 4 (ortho to N2), influencing regioselectivity in subsequent reactions .

Alkyl Chain Variations: 1-Butyl-5-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006454-04-1) features a butyl group (C₄H₉) at position 1 and a methyl group (CH₃) at position 5, with the sulfonyl chloride at position 4.

| Property | This compound | 1-Butyl-5-Methyl-1H-Pyrazole-4-Sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₆H₁₀ClN₂O₂S | C₈H₁₃ClN₂O₂S |

| Molecular Weight | 208.68 g/mol | 236.72 g/mol |

| Substituents | Propyl (C3) at N1 | Butyl (C4) at N1, Methyl (C1) at C5 |

| Sulfonyl Chloride Position | Position 5 | Position 4 |

Key Findings :

- The methyl group at position 5 introduces steric hindrance, which may slow nucleophilic substitution compared to the unsubstituted 1-propyl derivative .

Heterocyclic Core Variations: 1-(Propan-2-yl)-1H-Indazole-5-Sulfonyl Chloride

Replacing the pyrazole core with indazole (a fused benzene-pyrazole system) significantly alters properties.

| Property | This compound | 1-(Propan-2-yl)-1H-Indazole-5-Sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₆H₁₀ClN₂O₂S | C₁₀H₁₁ClN₂O₂S |

| Molecular Weight | 208.68 g/mol | 258.72 g/mol |

| Core Structure | Pyrazole | Indazole (fused benzene-pyrazole) |

| Substituents | Propyl at N1 | Isopropyl at N1 |

Key Findings :

Reactivity and Application Trends

- Reactivity : Pyrazole derivatives generally exhibit higher reactivity than indazoles due to reduced aromatic stabilization. Position 5 sulfonyl chlorides in pyrazoles are more electrophilic than position 4 isomers, favoring faster nucleophilic substitution .

- Applications :

- Pyrazole sulfonyl chlorides are preferred in agrochemical synthesis (e.g., sulfonylurea herbicides).

- Indazole derivatives are prominent in kinase inhibitor drug development due to their rigid, planar structures .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A widely employed method for preparing substituted pyrazoles, including 1-propyl derivatives, is the cyclocondensation reaction between hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents. This method forms the pyrazole ring efficiently with good regioselectivity.

- Starting Materials: Propylhydrazine and appropriate 1,3-dicarbonyl compounds

- Reaction Conditions: Typically performed under reflux in ethanol or other polar solvents

- Yields: Generally high (50–90%), depending on substrate and conditions

- Advantages: Straightforward, scalable, and amenable to various substitutions

Sulfonylation to Introduce the Sulfonyl Chloride Group

After obtaining the 1-propyl-pyrazole intermediate, the sulfonyl chloride group is introduced at the 5-position through sulfonylation reactions, often involving chlorosulfonic acid or sulfuryl chloride as sulfonylating agents.

- Typical Reagents: Chlorosulfonic acid (ClSO3H), sulfuryl chloride (SO2Cl2)

- Reaction Conditions: Controlled temperature (0–50 °C) to avoid over-chlorination or decomposition

- Workup: Quenching with ice or aqueous media, followed by extraction and purification

- Yields: Moderate to high, depending on reaction control

This method ensures selective sulfonylation at the 5-position due to the electronic and steric properties of the pyrazole ring.

Modern Flow Chemistry Approaches

Recent advances have demonstrated the utility of continuous flow chemistry for the synthesis of pyrazole derivatives, including sulfonyl chlorides, improving safety, scalability, and reaction efficiency.

- Advantages: Reduced reaction times (hours to minutes), better temperature control, safer handling of hazardous reagents such as chlorosulfonic acid and diazonium salts

- Examples: Flow synthesis of disubstituted pyrazoles with improved yields (up to 90%) and regioselectivity

- Potential Application: Adaptation of flow methods for this compound synthesis could enhance industrial production efficiency

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclocondensation + Sulfonylation | Propylhydrazine + 1,3-dicarbonyl | Chlorosulfonic acid, SO2Cl2 | Reflux, 0–50 °C | 50–90 | Simple, scalable, regioselective | Requires careful temperature control |

| Flow Chemistry Approach | Alkynes + hydrazine derivatives | Copper catalyst, hydrazine | Continuous flow, 2 h or less | 81–90 | Fast, safe, scalable, high yield | Requires specialized equipment |

Detailed Research Findings

- Regioselectivity: The sulfonylation step is highly regioselective for the 5-position due to the acidity and electronic nature of the pyrazole ring, as demonstrated by Katritzky et al. in related pyrazole syntheses.

- Reaction Optimization: Control of temperature and reaction time is critical to maximize yield and minimize side reactions such as over-chlorination or ring degradation.

- Flow Chemistry Benefits: Ötvös et al. and others have shown that continuous flow methods can significantly reduce reaction times and improve safety profiles when handling reactive intermediates, which is promising for scaling up the production of sulfonyl chlorides.

- Purification: Typically involves aqueous workup and chromatographic techniques to isolate the pure sulfonyl chloride derivative.

Q & A

Q. What are the common synthetic routes for preparing 1-propyl-1H-pyrazole-5-sulfonyl chloride?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

- Sulfonation : Introducing the sulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) .

- Chlorination : Conversion of sulfonic acid intermediates to sulfonyl chlorides using reagents like PCl₅ or SOCl₂ .

- Purification : Techniques such as recrystallization (using non-polar solvents) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Methodological Answer:

- Analytical Techniques : NMR (¹H/¹³C) confirms substitution patterns and proton environments. IR spectroscopy verifies sulfonyl chloride (S=O stretch ~1350–1160 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., pyrazole ring planarity, S–Cl bond length ~1.98–2.03 Å) .

Q. What are the primary reactivity patterns of this sulfonyl chloride?

Methodological Answer:

- Nucleophilic Substitution : Reacts with amines (e.g., anilines, alkylamines) to form sulfonamides. Use inert solvents (THF, DCM) and bases (Et₃N) to neutralize HCl byproducts .

- Cross-Coupling : Palladium-catalyzed couplings (Suzuki, Heck) enable aryl/alkyl group introductions at the pyrazole ring .

Q. How should researchers handle stability and storage?

Methodological Answer:

- Storage : Under nitrogen at –20°C in amber vials to prevent hydrolysis. Desiccants (silica gel) mitigate moisture .

- Decomposition Monitoring : Regular FT-IR or TLC checks detect hydrolyzed sulfonic acid byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing side reactions (e.g., ring chlorination)?

Methodological Answer:

- Temperature Control : Maintain ≤0°C during sulfonation to avoid electrophilic aromatic substitution at the pyrazole ring .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct sulfonyl group regioselectivity .

- In Situ Monitoring : Use HPLC-MS to detect intermediates and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects using ’s analog table (e.g., chlorine vs. isopropyl groups alter logP and target binding) .

- In Silico Modeling : Docking studies (AutoDock Vina) correlate electronic properties (HOMO/LUMO) with enzyme inhibition discrepancies .

Q. How can computational methods predict degradation pathways under varying pH/temperature?

Methodological Answer:

Q. What experimental designs mitigate scale-up challenges (e.g., exothermicity, low yields)?

Methodological Answer:

- Flow Chemistry : Continuous reactors control heat dissipation during sulfonation .

- DoE (Design of Experiments) : Optimize parameters (molar ratios, residence time) via response surface methodology (RSM) .

Data Analysis & Contradiction Management

Q. How to address conflicting spectroscopic data for sulfonyl chloride derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

- Crystallographic Validation : Resolve ambiguity in substitution patterns via single-crystal X-ray diffraction .

Q. Why do biological assays show variability in IC₅₀ values for structurally similar compounds?

Methodological Answer:

- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may skew in vitro vs. in vivo results .

Comparative Structural Analysis

Q. How does the propyl substituent influence reactivity compared to methyl or phenyl analogs?

Methodological Answer:

- Steric Effects : Propyl groups increase hydrophobicity (logP +0.5 vs. methyl) but reduce electrophilicity at the sulfonyl group.

- Electronic Effects : Alkyl chains donate electron density via inductive effects, slowing nucleophilic substitution kinetics .

Safety & Environmental Considerations

Q. What protocols ensure safe disposal of sulfonyl chloride byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.